molecular formula C12H17ClN2O3S B7049476 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide

5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide

Cat. No.: B7049476
M. Wt: 304.79 g/mol
InChI Key: NSWGTSRLDWKYFC-UHFFFAOYSA-N
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Description

5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloromethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanamide chain. The presence of these functional groups makes it a versatile compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(chloromethyl)phenyl sulfone with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with pentanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonylamino group can enhance the compound’s binding affinity and specificity towards its targets. The overall effect is a modulation of biochemical pathways, which can result in therapeutic or industrial benefits.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl phenyl sulfone
  • Phenylmethanesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl group and a sulfonylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[3-(chloromethyl)phenyl]sulfonylamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c13-9-10-4-3-5-11(8-10)19(17,18)15-7-2-1-6-12(14)16/h3-5,8,15H,1-2,6-7,9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWGTSRLDWKYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCCC(=O)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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